

Protocol for Solid-Phase Synthesis of ^{13}C , ^{15}N Labeled RNA

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Compound of Interest

Compound Name: *rU Phosphoramidite- $^{13}\text{C}_9,^{15}\text{N}_2$*

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of stable isotopes such as Carbon-13 (^{13}C) and Nitrogen-15 (^{15}N) into RNA oligonucleotides is a powerful technique for the structural and dynamic analysis of RNA by nuclear magnetic resonance (NMR) spectroscopy. Solid-phase synthesis using phosphoramidite chemistry is the method of choice for producing high-purity, site-specifically labeled RNA sequences. This document provides a detailed protocol for the automated solid-phase synthesis of ^{13}C , ^{15}N labeled RNA, including the preparation of labeled phosphoramidites, the synthesis cycle, deprotection, and purification.

Solid-phase synthesis offers precise control over the sequence and the position of isotopic labels, which is crucial for resolving spectral overlap in NMR studies of RNA structure and function.[1] The phosphoramidite method involves the sequential addition of nucleotide building blocks to a growing RNA chain attached to a solid support.[1] This cyclical process consists of four main chemical reactions: detritylation, coupling, capping, and oxidation.[2]

Materials and Reagents

Labeled Phosphoramidites

^{13}C , ^{15}N -labeled ribonucleoside phosphoramidites are the key building blocks for the synthesis. These can be either purchased from commercial suppliers or synthesized in-house. Several synthetic strategies have been developed to obtain $^{13}\text{C}/^{15}\text{N}$ -labeled RNA phosphoramidites with various 2'-OH protecting groups, such as tert-butyldimethylsilyl (TBDMS) or 2'-O-[(triisopropylsilyl)oxy]methyl (TOM).[3] The choice of protecting group can affect coupling efficiency and the deprotection strategy.[4]

Table 1: Commercially Available ^{13}C , ^{15}N -Labeled RNA Phosphoramidites (Illustrative)

Supplier	Labeled Nucleoside Phosphoramidite	Isotopic Purity
Cambridge Isotope Laboratories, Inc. (CIL)	Adenosine (U- $^{13}\text{C}_{10}$, 98%) Phosphoramidite	>98%
	Cytidine (U- $^{13}\text{C}_9$, 98%) Phosphoramidite	>98%
Silantes	[1,3- $^{15}\text{N}_2$]-Uridine Phosphoramidite	>98%
	[6- ^{13}C]-Cytidine Phosphoramidite	>98%

Note: This table is for illustrative purposes. Please consult supplier catalogs for a comprehensive list of available labeled phosphoramidites.

Reagents for Automated Synthesis

- Solid Support: Controlled pore glass (CPG) functionalized with the initial nucleoside.
- Acetonitrile (ACN): Anhydrous, for phosphoramidite and activator solutions.
- Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).

- Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in ACN.
- Capping Reagents:
 - Cap A: Acetic anhydride in THF/Pyridine.
 - Cap B: 16% 1-Methylimidazole in THF.
- Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of Labeled RNA

This protocol outlines a single cycle for the addition of a $^{13}\text{C},^{15}\text{N}$ -labeled phosphoramidite to the growing RNA chain on an automated DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.

Workflow for Solid-Phase RNA Synthesis

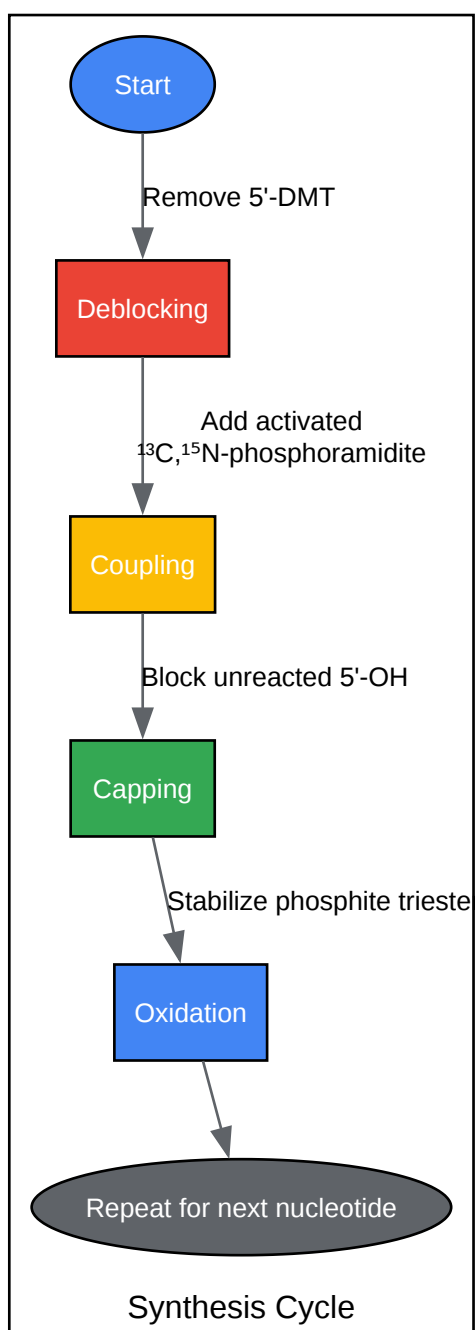


Figure 1: Automated Solid-Phase Synthesis Cycle

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Caption: Automated Solid-Phase Synthesis Cycle for RNA.

Step-by-Step Procedure:

- Preparation:

- Dissolve the ^{13}C , ^{15}N -labeled and unlabeled phosphoramidites in anhydrous acetonitrile to a concentration of 0.1 M.[5]
- Install the phosphoramidite solutions, solid support column, and all reagent bottles on the automated synthesizer.
- Program the desired RNA sequence into the synthesizer software.
- Synthesis Cycle: The following steps are performed automatically by the synthesizer for each nucleotide addition.
 - Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support by treating with the deblocking solution (e.g., 3% TCA in DCM) for 60-90 seconds. The column is then washed with acetonitrile.[6]
 - Coupling: The ^{13}C , ^{15}N -labeled phosphoramidite is activated by the activator solution (e.g., 0.25 M ETT) and then delivered to the column to couple with the free 5'-hydroxyl group of the growing RNA chain. The coupling time is typically 5-15 minutes for RNA phosphoramidites.[6][7]
 - Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents (Cap A and Cap B) to prevent the formation of deletion mutations in subsequent cycles. This step is typically 30-60 seconds long.[6]
 - Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution (e.g., 0.02 M Iodine). This step takes approximately 60 seconds.[8]
 - Washing: After each step, the column is thoroughly washed with acetonitrile to remove excess reagents and byproducts.

Table 2: Typical Coupling Efficiencies for RNA Phosphoramidites

Phosphoramidite Type	Activator	Coupling Time (min)	Average Coupling Efficiency (%)	Reference
Standard Unmodified	ETT	5-10	98-99.5	[6]
2'-O-TBDMS protected	ETT	10-15	>98	[6]
2'-O-TOM protected	DCI	5-10	>99	[4]
¹⁵ N-labeled	ETT/DCI	10-15	>98	[9]

Note: Coupling efficiencies can be affected by the quality of reagents, the synthesizer, and the specific sequence.

Protocol 2: Cleavage and Deprotection

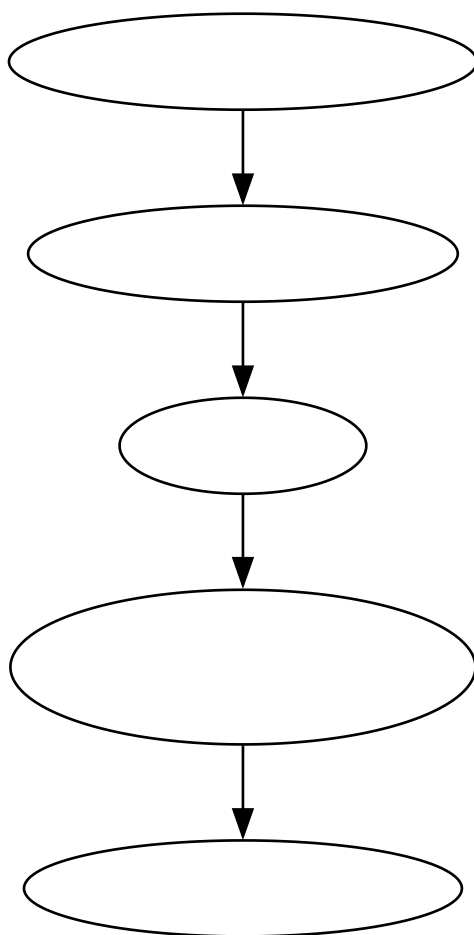
After the synthesis is complete, the RNA oligonucleotide must be cleaved from the solid support and all protecting groups removed. This protocol is for RNA synthesized with TBDMS protection at the 2'-hydroxyl position.

- Base and Phosphate Deprotection and Cleavage:
 - Transfer the solid support to a screw-cap vial.
 - Add 1 mL of a 1:1 (v/v) mixture of concentrated aqueous ammonia and 8 M ethanolic methylamine.[10]
 - Incubate the vial at 65°C for 15-30 minutes.[7]
 - Cool the vial and transfer the supernatant containing the partially deprotected RNA to a new tube.
 - Evaporate the solution to dryness using a vacuum centrifuge.
- 2'-O-TBDMS Group Removal:

- To the dried RNA pellet, add 100 μ L of a mixture of triethylamine, N-methylpyrrolidone, and triethylamine-trihydrofluoride. A common formulation is a 3:4:3.5 mixture of NMP, TEA, and TEA·3HF.
- Alternatively, a solution of 1 M tetrabutylammonium fluoride (TBAF) in THF can be used. [\[11\]](#)
- Incubate at 65°C for 2.5 hours.[\[11\]](#)
- Quench the reaction by adding an appropriate quenching buffer (e.g., isopropoxytrimethylsilane).
- Precipitate the RNA by adding a solution of 3 M sodium acetate and ethanol or isopropanol.
- Centrifuge to pellet the RNA, wash with ethanol, and dry the pellet.

Protocol 3: Purification of Labeled RNA by HPLC

High-performance liquid chromatography (HPLC) is a standard method for purifying synthetic oligonucleotides to a high degree of purity.[\[12\]](#) Both ion-exchange and reverse-phase HPLC can be used.



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